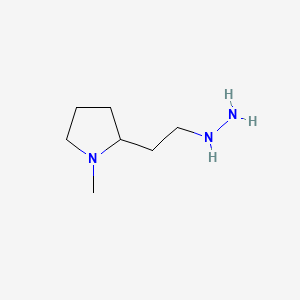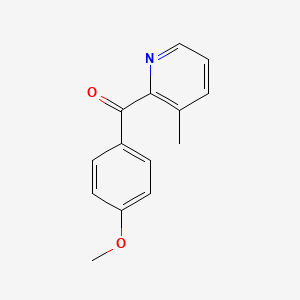
2-(2-Hydrazinylethyl)-1-Methylpyrrolidine
Übersicht
Beschreibung
2-(2-Hydrazinylethyl)pyridine is a compound with the molecular weight of 137.18 .
Synthesis Analysis
There are several synthetic pathways for similar compounds. For instance, a series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized .Molecular Structure Analysis
The InChI code for 2-(2-Hydrazinylethyl)pyridine is 1S/C7H11N3/c8-10-6-4-7-3-1-2-5-9-7/h1-3,5,10H,4,6,8H2 .Chemical Reactions Analysis
While specific chemical reactions involving 2-(2-Hydrazinylethyl)-1-Methylpyrrolidine are not available, similar compounds such as 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide have been evaluated for anticonvulsant activity and neurotoxicity .Physical and Chemical Properties Analysis
The physical form of 2-(2-Hydrazinylethyl)pyridine is a powder . It has a molecular weight of 137.18 .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition in Oil and Gas Wells Research on cationic surfactants, including those structurally related to 2-(2-hydrazinylethyl)-1-methylpyrrolidine, demonstrates their effectiveness as corrosion inhibitors for carbon steel pipelines in oil and gas wells. These surfactants exhibit significant inhibition efficiency, which increases with higher concentrations, longer exposure times, and elevated temperatures, highlighting their potential in corrosion prevention applications (Hegazy et al., 2016).
Hydrogen Bonding and Aggregation Studies Studies involving the hydrogen-bonding aggregation behaviors of N-methylpyrrolidine derivatives, akin to this compound, with other molecules such as p-hydroxybenzoic acid provide insights into molecular interactions critical for the development of new materials and pharmaceuticals. These interactions are characterized using various analytical techniques, including X-ray diffraction and spectroscopy, offering a foundation for understanding the molecular basis of drug design and material science (Dega-Szafran et al., 2020).
Synthesis of Complex Molecules The synthesis of complex molecules such as (R)-2-methylpyrrolidine, which shares structural similarities with this compound, showcases the versatility of these compounds in organic synthesis. Such methodologies involve multiple steps, including Wittig-Horner reaction and catalytic hydrogenation, demonstrating the potential for creating a wide array of derivatives for use in medicinal chemistry and drug development (Hao, 2007).
Catalysis and Organic Reactions The use of N-methylpyrrolidine derivatives in catalysis, such as promoting tandem reactions in water, highlights their role in enhancing chemical reactions. These compounds can facilitate various organic transformations, including Morita–Baylis–Hillman reactions, with significant implications for the development of more efficient and environmentally friendly synthetic processes (Guerra & Afonso, 2011).
Antibacterial Activity The exploration of pyrrolidine derivatives for antibacterial activity underlines the potential of these compounds in developing new antimicrobial agents. By undergoing various chemical reactions, these derivatives exhibit promising antibacterial properties against several bacteria types, indicating their utility in addressing antibiotic resistance challenges (Betti, Hussain, & Kadhem, 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The 2-aminothiazole scaffold, which is similar to the structure , is a characteristic structure in drug development. It has several biological activities, acting as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among others . This suggests that similar compounds could have potential in future drug development.
Eigenschaften
IUPAC Name |
2-(1-methylpyrrolidin-2-yl)ethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3/c1-10-6-2-3-7(10)4-5-9-8/h7,9H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQJNPFGUBGAAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672940 | |
| Record name | 2-(2-Hydrazinylethyl)-1-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53242-81-2 | |
| Record name | 2-(2-Hydrazinylethyl)-1-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















